Furo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
Furo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the CAS number 34668-26-3 . It has a molecular weight of 163.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Furo[2,3-b]pyridine-2-carboxylic acid is1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
. This code provides a detailed description of the molecule’s structure. It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the current resources .
Scientific Research Applications
Application 1: Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of the Application : Furo[2,3-b]pyridine-2-carboxylic acid, also known as Pyridine-2-carboxylic acid (P2CA), has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones are a product of multicomponent synthesis and show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers. Besides, they show antileishmanial activity against amastigotes, antimicrobial activity and antiproliferative activity .
- Methods of Application or Experimental Procedures : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results or Outcomes : The use of P2CA as a catalyst resulted in the production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). This newly designed protocol very quickly constructed products conventionally under milder conditions .
Application 2: Asymmetric Synthesis of Furo[2,3-b]pyrrole Derivatives
- Summary of the Application : Furo[2,3-b]pyridine-2-carboxylic acid has been used in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives . These derivatives are synthesized from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
- Methods of Application or Experimental Procedures : The synthesis process involves a multi-component and multi-catalytic reaction where several starting materials react together to yield a product that retains the majority of atoms of the reactants . The reaction is catalyzed by a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
- Results or Outcomes : The use of Furo[2,3-b]pyridine-2-carboxylic acid in this process has resulted in the successful asymmetric synthesis of furo[2,3-b]pyrrole derivatives . The reaction has been found to be highly stereoselective .
Safety And Hazards
Furo[2,3-b]pyridine-2-carboxylic acid has several safety warnings associated with it. It can cause serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
furo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZCXOWFDCZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577828 | |
Record name | Furo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
34668-26-3 | |
Record name | Furo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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